molecular formula C8H11NO5 B13481828 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B13481828
M. Wt: 201.18 g/mol
InChI Key: JYWFRGGGZBWXFE-UHFFFAOYSA-N
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Description

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C7H11NO5 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxyethanol with a suitable oxazole precursor in the presence of a strong acid catalyst can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
  • O-[2-(2-Methoxyethoxy)ethyl]glycolic acid

Uniqueness

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid is unique due to its specific oxazole ring structure combined with the methoxyethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

5-(2-methoxyethoxymethyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H11NO5/c1-12-2-3-13-4-6-7(8(10)11)9-5-14-6/h5H,2-4H2,1H3,(H,10,11)

InChI Key

JYWFRGGGZBWXFE-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=C(N=CO1)C(=O)O

Origin of Product

United States

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